5-iodo-3,4-dihydro-2H-pyran

Catalog No.
S12772310
CAS No.
M.F
C5H7IO
M. Wt
210.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-iodo-3,4-dihydro-2H-pyran

Product Name

5-iodo-3,4-dihydro-2H-pyran

IUPAC Name

5-iodo-3,4-dihydro-2H-pyran

Molecular Formula

C5H7IO

Molecular Weight

210.01 g/mol

InChI

InChI=1S/C5H7IO/c6-5-2-1-3-7-4-5/h4H,1-3H2

InChI Key

UOQIUTMODXMIHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)I

5-Iodo-3,4-dihydro-2H-pyran is a heterocyclic compound characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with an iodine substituent at the fifth position. This compound belongs to the class of dihydropyrans, which are known for their unique structural and chemical properties. The molecular formula for 5-iodo-3,4-dihydro-2H-pyran is C₅H₇I0, and it has a molecular weight of approximately 196.02 g/mol. The presence of the iodine atom significantly influences its reactivity and interaction with other chemical species.

Due to the electrophilic nature of the iodine atom and the nucleophilic potential of the dihydropyran structure. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, leading to diverse derivatives.
  • Electrophilic Addition: The double bond in the pyran ring can undergo electrophilic addition reactions, particularly with strong electrophiles.
  • Condensation Reactions: It can also participate in condensation reactions with carbonyl compounds, forming more complex structures.

The increased susceptibility of the dihydropyran ring to nucleophiles makes these compounds valuable in organic synthesis .

Research indicates that compounds related to 5-iodo-3,4-dihydro-2H-pyran exhibit various biological activities. For instance:

  • Antimicrobial Properties: Some derivatives show effectiveness against certain bacteria and fungi.
  • Antitumor Activity: Preliminary studies suggest potential anticancer properties, though further research is needed to establish specific mechanisms and efficacy.

The biological activity often correlates with structural modifications around the dihydropyran core, highlighting its significance in medicinal chemistry.

Several methods exist for synthesizing 5-iodo-3,4-dihydro-2H-pyran:

  • Iodination of Dihydropyran: Direct iodination of 3,4-dihydro-2H-pyran using iodine or iodinating agents under controlled conditions.
  • Cyclization Reactions: Utilizing appropriate precursors that can cyclize to form the dihydropyran structure followed by iodination.
  • Functional Group Transformations: Starting from related pyran derivatives and modifying them through electrophilic substitution or other functional group transformations.

These methods allow for varying degrees of control over the final product's purity and yield .

5-Iodo-3,4-dihydro-2H-pyran has several applications in both synthetic chemistry and pharmaceutical development:

  • Synthetic Intermediates: It serves as a key intermediate in the synthesis of more complex organic molecules.
  • Building Blocks in Drug Development: Its unique structure allows it to be used as a scaffold for designing novel pharmaceuticals.
  • Protecting Group: In organic synthesis, it can act as a protecting group for alcohols during multi-step synthesis processes .

Interaction studies involving 5-iodo-3,4-dihydro-2H-pyran focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in organic synthesis and biological interactions:

  • Nucleophilic Attack Studies: Investigating how different nucleophiles interact with the iodine atom and the double bond.
  • Electrophilic Reactivity: Analyzing how electrophiles react with the unsaturated bond in the pyran ring.
  • Biological

Several compounds are structurally similar to 5-iodo-3,4-dihydro-2H-pyran. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,4-Dihydro-2H-pyranNo iodine substituentCommonly used as a solvent and reagent
5-Methyl-3,4-dihydro-2H-pyranMethyl group instead of iodineOften used as a protecting group
5-Bromo-3,4-dihydro-2H-pyranBromine substituentSimilar reactivity but different halogen
2-Methyl-3,4-dihydro-2H-pyranMethyl substitution at position twoDifferent biological activities

The uniqueness of 5-iodo-3,4-dihydro-2H-pyran lies in its iodine substitution, which enhances its reactivity compared to other dihydropyrans. This feature allows for diverse synthetic applications and potential biological activities that differ from its analogs .

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

209.95416 g/mol

Monoisotopic Mass

209.95416 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

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